6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione
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Overview
Description
6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-phenyl-1H-indazole-3-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or alkoxide salts.
Major Products:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 6-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of inflammatory diseases and infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione can be compared with other indazole derivatives to highlight its uniqueness:
Similar Compounds: 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid, 3-phenyl-2H-indazole-4,7-dione, and 5-methyl-2-phenyl-2H-indazole-4,7-dione.
Uniqueness: The presence of both bromine and methyl groups in this compound enhances its reactivity and potential for diverse chemical modifications.
Properties
CAS No. |
112664-90-1 |
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Molecular Formula |
C14H9BrN2O2 |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
6-bromo-5-methyl-2-phenylindazole-4,7-dione |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-11(15)14(19)12-10(13(8)18)7-17(16-12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
FWZAHUTYWLMZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=NN(C=C2C1=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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